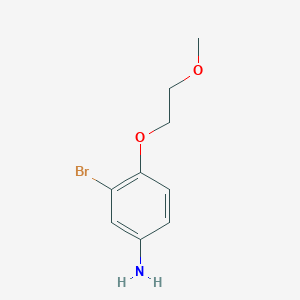

3-Bromo-4-(2-methoxyethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHWSDWKNFALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250819-56-7 | |

| Record name | 3-bromo-4-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 2 Methoxyethoxy Aniline

Cross-Coupling Reactions at the Aryl Bromide Moiety

The aryl bromide functionality of 3-Bromo-4-(2-methoxyethoxy)aniline is a versatile anchor point for forming new chemical bonds, most notably through palladium- and copper-catalyzed cross-coupling reactions. These methods are foundational in the synthesis of pharmaceuticals and advanced materials.

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. diva-portal.org The aryl bromide in this compound readily participates as an electrophilic partner in these reactions.

The Suzuki–Miyaura coupling is a widely used, palladium-catalyzed reaction that joins an organoboron compound with an organohalide to create a new C-C bond. nih.gov This reaction is valued for its mild conditions and the commercial availability of its starting materials. nih.gov

This method has been applied to this compound in the synthesis of various biologically active molecules. For instance, in the development of kinase inhibitors, this compound has been coupled with different arylboronic acids. nih.gov A notable example is the reaction with 4-chlorophenylboronic acid, which proceeds in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. nih.gov The electron-donating nature of the amino and methoxyethoxy groups can influence the reactivity, generally requiring slightly more forcing conditions compared to electron-deficient aryl bromides. researchgate.net

Interactive Table of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 3-(4-Chlorophenyl)-4-(2-methoxyethoxy)aniline | Moderate |

| 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | 4-(2-Methoxyethoxy)-3-(thiophen-2-yl)aniline | Good |

| 3-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | 4-(2-Methoxyethoxy)-3-(thiophen-3-yl)aniline | Good |

Note: Specific yield data for this compound was not always available, so representative examples with similar aniline (B41778) substrates are included to illustrate the reaction's utility. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for the synthesis of arylamines. libretexts.orgrsc.org The reaction's scope is broad, accommodating a wide range of amines and aryl halides. wikipedia.org

In the synthesis of complex heterocyclic compounds, derivatives of this compound are key intermediates. For example, the aniline can first be protected or modified, followed by a Buchwald-Hartwig coupling at the bromide position. A typical catalytic system involves a palladium source, such as Pd(dba)₂, and a specialized phosphine (B1218219) ligand like tBuDavePhos, with a base like sodium tert-butoxide. researchgate.net These reactions are often sensitive to the nature of the amine and the ligand used. researchgate.net

Interactive Table of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 4-(4-(2-Methoxyethoxy)-3-morpholinophenyl)aniline |

| Aniline | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | N-(4-(2-Methoxyethoxy)phenyl)aniline |

| Cyclohexylamine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | N-(Cyclohexyl)-4-(2-methoxyethoxy)aniline |

Note: The table illustrates the general applicability of the Buchwald-Hartwig reaction to aryl bromides. Specific examples with this compound may vary in conditions and outcomes. researchgate.net

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org

While direct examples with this compound are not extensively documented in the searched literature, the general applicability of the Sonogashira reaction to aryl bromides is well-established. washington.edupitt.edu The reaction would involve treating this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base like triethylamine. wikipedia.org This would yield the corresponding 3-alkynyl-4-(2-methoxyethoxy)aniline. The reactivity follows the trend I > Br > Cl for the halide. libretexts.org

Other significant palladium-catalyzed reactions could be applied to this compound:

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com It is known for its high trans selectivity. organic-chemistry.org The process can sometimes require high temperatures, though modern catalysts can operate under milder conditions. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl bromide, catalyzed by a palladium or nickel complex.

Stille Coupling: This process uses an organotin reagent to couple with the aryl bromide in the presence of a palladium catalyst.

These reactions represent potential avenues for further derivatization of this compound, although specific examples are not as commonly reported as Suzuki or Buchwald-Hartwig reactions. nih.gov

Copper-catalyzed cross-coupling reactions, like the Ullmann condensation, offer an alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org These reactions are used to form aryl ethers, thioethers, and amines. wikipedia.org

The Ullmann reaction typically requires stoichiometric amounts of copper and high temperatures, often in polar aprotic solvents. wikipedia.orgorganic-chemistry.org For example, to form a diaryl ether, this compound could be reacted with a phenol (B47542) in the presence of a copper catalyst. nih.gov Similarly, a Goldberg-type reaction could couple it with an aniline to form a diarylamine. wikipedia.org While modern methods have introduced milder conditions with catalytic copper and ligands, these reactions are generally less common for this specific substrate compared to palladium-catalyzed approaches. nih.govthieme-connect.de

Nickel-Catalyzed Coupling Reactions

The bromine atom on the aromatic ring of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is common for such transformations, nickel-based systems offer a cost-effective and often highly reactive alternative. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Dual photoredox/nickel-catalyzed Mizoroki–Heck reactions, for instance, enable the α-arylation of acrylates with aryl bromides. This methodology demonstrates broad substrate scope and good functional group tolerance. uni.lu Although a specific example using this compound is not prominently documented, the reaction conditions are generally mild and compatible with the functional groups present on the molecule. The arylation would occur at the C-Br bond, replacing the bromine with an acrylic moiety, a valuable transformation for the synthesis of complex organic structures.

Similarly, nickel catalysis is employed in enantioselective reactions. For example, a chiral Ni(II)/N,N'-dioxide complex has been used to catalyze the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines, yielding products with quaternary stereocenters in high yields and enantioselectivity. researchgate.net This highlights the potential for nickel catalysts to facilitate complex, stereoselective C-N bond formations involving bromoaniline derivatives.

Table 1: Representative Nickel-Catalyzed Coupling Reactions This table presents generalized reactions applicable to aryl bromides like this compound based on established nickel-catalyzed methodologies.

| Reaction Type | Catalyst System (Example) | Reactant | Product Type |

| Mizoroki-Heck | Dual Photoredox/Nickel | Acrylate | α-Arylated Acrylate |

| N-Arylation | Ni(COD)₂ / Ligand | Amine/Indole (B1671886) | N-Aryl Amine/Indole mdpi.com |

| Asymmetric Amination | Chiral Ni(II) Complex | Aniline | 3-Amino-oxindole researchgate.net |

Reactions Involving the Aniline Functionality

The amino group is one of the most reactive sites on the this compound molecule, readily undergoing a variety of transformations.

The primary amino group of this compound can be easily acylated to form amides. This reaction is often used as a protective strategy in multi-step syntheses. For example, the amino group can be acetylated by reacting the aniline with acetic anhydride. libretexts.org This transformation reduces the activating effect of the amino group, allowing for more controlled subsequent reactions on the aromatic ring. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions.

A specific instance of this is the synthesis of N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide, a key intermediate for certain pharmaceutical compounds.

Sulfonylation of the amino group to form sulfonamides is another important transformation. These reactions typically involve reacting the aniline with a sulfonyl chloride in the presence of a base. Recent methodologies have explored visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable reagents, yielding sulfonylanilines under mild conditions. frontiersin.org While direct sulfonylation of this compound is not explicitly detailed, the general applicability of these methods to anilines with both electron-donating and electron-withdrawing groups suggests its feasibility. frontiersin.orgmdpi.com

Table 2: Acylation and Sulfonylation of this compound This table outlines the general transformation for acylation and the expected reaction for sulfonylation.

| Reaction | Reagent | Product |

| Acylation | Acetic Anhydride | N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide |

| Sulfonylation | Aryl Sulfonyl Chloride/Fluoride | N-(3-bromo-4-(2-methoxyethoxy)phenyl)sulfonamide |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine functionality allows for its conversion into a diazonium salt (Ar-N₂⁺). This process, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.org The resulting arenediazonium salt is a valuable synthetic intermediate because the diazonio group is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles. libretexts.orgwikipedia.org

The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonio group. wikipedia.orgnih.gov This allows for the introduction of various substituents that are otherwise difficult to install directly on the aromatic ring.

Halogenation : Reacting the diazonium salt of this compound with CuCl or CuBr would yield 1,2-dibromo-4-(2-methoxyethoxy)benzene or 2-bromo-1-chloro-4-(2-methoxyethoxy)benzene, respectively. wikipedia.org

Cyanation : Treatment with CuCN introduces a nitrile group, forming 2-bromo-4-(2-methoxyethoxy)benzonitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

These transformations provide a powerful route to diversify the substitution pattern of the aromatic ring.

The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction typically involves heating the two reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

For example, reacting this compound with a substituted salicylaldehyde (B1680747) would produce a bidentate Schiff base ligand. nih.gov Research on similar bromoaniline-derived Schiff bases shows that these compounds can form stable complexes with various transition metal ions. nih.govacs.org The electronic properties of the Schiff base can be tuned by the choice of the aldehyde component. The formation of Schiff bases from bromoanilines and various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, has been well-documented. researchgate.net

Table 3: Example of Schiff Base Formation This table shows a representative condensation reaction.

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Salicylaldehyde | (E)-2-(((3-bromo-4-(2-methoxyethoxy)phenyl)imino)methyl)phenol |

Alkylation and Arylation of the Aniline Nitrogen

The nitrogen atom of the aniline can be directly alkylated or arylated to form secondary or tertiary amines. N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation.

N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, provide routes to form diarylamines. Copper-catalyzed N-arylation of amines with arylboronic acids represents a common method. organic-chemistry.orgbeilstein-journals.org For instance, reacting this compound with an arylboronic acid in the presence of a copper catalyst would yield an N-aryl derivative. These reactions are crucial for synthesizing complex molecules in medicinal chemistry and materials science. mdpi.com

The 2-methoxyethoxy group (–O–CH₂–CH₂–O–CH₃) is generally a stable ether linkage. Ether groups are typically unreactive under many conditions used to modify other parts of the molecule, such as the Sandmeyer reaction or moderate acylation conditions. pressbooks.pub

However, the ether linkage is not completely inert. It can be cleaved under harsh acidic conditions (e.g., using strong hydrohalic acids like HBr or HI), which would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The benzylic ether oxygen in the 2-methoxyethoxy group is attached to an sp²-hybridized carbon of the benzene (B151609) ring, which makes the Ar–O bond particularly strong and less susceptible to cleavage than the alkyl-oxygen bonds within the side chain. Therefore, cleavage, if it occurs, would likely happen at the alkyl-oxygen bonds, potentially leading to 4-amino-2-bromophenol (B112063) and other side products.

The stability of the aromatic ring itself is significant, and it typically undergoes substitution rather than addition reactions, preserving its aromatic character. pressbooks.pub The methoxyethoxy group, being an electron-donating group through resonance, acts as an ortho-, para-director for electrophilic aromatic substitution. orgosolver.com In conjunction with the amino group (another strong ortho-, para-director), and the existing bromine atom, the regioselectivity of any further electrophilic substitution on the ring would be complex, though positions with less steric hindrance are generally favored. msu.edu

Reactivity and Stability of the Methoxyethoxy Moiety

Ethereal Linkage Stability under Various Reaction Conditions

The 2-methoxyethoxy group in this compound is an ether linkage, which is generally stable under a variety of reaction conditions. Aromatic ethers are known for their relative inertness, but their stability can be challenged under harsh acidic or basic conditions. wikipedia.org

The stability of the ether linkage in compounds analogous to this compound has been implicitly demonstrated in various synthetic procedures. For instance, the synthesis of quinazoline (B50416) derivatives, which often involves heating in the presence of reagents like phosphorus oxychloride or acid catalysts, has been successfully carried out with related alkoxy-substituted anilines without cleavage of the ether bond. The synthesis of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives, for example, showcases the stability of the methoxyethoxy group during the cyclization and subsequent derivatization reactions. rjeid.com

The stability of the ethereal linkage can be attributed to the strength of the aryl C-O bond, which has partial double bond character due to resonance with the aromatic ring. This makes it more resistant to cleavage compared to a simple alkyl ether.

A summary of the expected stability of the ethereal linkage in this compound under different conditions is presented in the table below, based on general principles of ether stability. wikipedia.orgnih.gov

| Condition | Reagents | Expected Stability |

| Acidic (Mild) | Dilute HCl, Acetic Acid | High |

| Acidic (Strong) | Concentrated HBr, BBr₃ | Prone to Cleavage |

| Basic (Aqueous) | NaOH, KOH | High |

| Basic (Anhydrous) | NaH, Organolithium reagents | Potentially Unstable |

| Thermal | High Temperatures | Generally Stable |

| Catalytic Hydrogenation | H₂, Pd/C | High |

Potential for Cleavage and Derivatization of the Ether Group

While generally stable, the ether linkage in this compound can be intentionally cleaved under specific, often harsh, conditions to yield the corresponding phenol. This cleavage can be a strategic step in a synthetic route to introduce a hydroxyl group, which can then be further derivatized.

The most common method for the cleavage of aryl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or boron tribromide (BBr₃). wikipedia.orgnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the adjacent carbon atom.

The derivatization of the resulting phenol opens up a new set of synthetic possibilities. The hydroxyl group can be acylated to form esters, alkylated to introduce different ether groups, or converted to a triflate for participation in cross-coupling reactions.

The following table outlines potential derivatization pathways following the cleavage of the ether group.

| Reaction | Reagents | Product Type |

| Ether Cleavage | HBr or BBr₃ | Phenol |

| Esterification | Acyl chloride, Pyridine (B92270) | Aryl Ester |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Aryl Ether |

| Triflation | Triflic anhydride, Pyridine | Aryl Triflate |

Regioselectivity and Chemoselectivity in Complex Derivatization

The presence of multiple reactive sites on the this compound ring—the amino group, the bromo substituent, and the aromatic ring itself—makes regioselectivity and chemoselectivity key considerations in derivatization reactions. The directing effects of the substituents play a crucial role in determining the outcome of these reactions.

The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, direct electrophilic substitution on the aniline ring is often complicated by the high reactivity of the amino group, which can lead to over-substitution and side reactions. Therefore, the amino group is often protected, for example, as an acetamide, to moderate its activating effect and to allow for more controlled reactions.

The bromo substituent offers a handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

In a Suzuki-Miyaura coupling, the bromo group can be selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govlibretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the bromo group with an amine in the presence of a palladium catalyst and a base. wikipedia.org This reaction provides a direct route to more complex aniline derivatives.

The chemoselectivity of these reactions is generally high. For instance, the palladium-catalyzed cross-coupling reactions typically occur at the C-Br bond without affecting the ether linkage or the (often protected) amino group. Acylation reactions, on the other hand, will selectively occur at the more nucleophilic amino group.

The following table summarizes some key derivatization reactions and the expected regioselectivity.

| Reaction Type | Reagents | Reactive Site | Product Type |

| Acylation | Acetyl chloride, Pyridine | Amino group | Amide |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Bromo group | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Bromo group | Di- or Tri-substituted aniline |

| Quinazoline Synthesis | e.g., with a suitable carbonyl compound and catalyst | Amino group and adjacent C-H | Fused heterocyclic system |

Applications of 3 Bromo 4 2 Methoxyethoxy Aniline As a Versatile Organic Building Block

Construction of Complex Aromatic and Heterocyclic Systems

The strategic placement of the bromo and amino groups on the aniline (B41778) ring makes 3-Bromo-4-(2-methoxyethoxy)aniline a key starting material for building more elaborate aromatic and heterocyclic structures.

The aniline moiety of this compound serves as a foundational scaffold for the synthesis of a wide array of substituted anilines and other benzene (B151609) derivatives. chemicalbook.comrsc.org The amino group can be readily modified through various reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of diverse substituents onto the aromatic ring, leading to a vast library of novel compounds for research applications.

For instance, the reaction of related bromo-aniline derivatives with various reagents has been shown to yield a range of substituted products. While specific examples for this compound are not detailed in the provided search results, the general reactivity of bromo-anilines is well-established. These derivatives are crucial intermediates in the synthesis of biologically active molecules and functional materials. maksons.co.in

Table 1: Examples of Reactions for Synthesizing Substituted Anilines

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted anilines |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Di- or tri-substituted anilines |

| Acylation | Acyl chloride or anhydride, Base | N-acylated anilines |

| Alkylation | Alkyl halide, Base | N-alkylated anilines |

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Quinolines: The amino group and the adjacent ortho-bromo substituent can be utilized in classic quinoline (B57606) syntheses, such as the Friedländer and Combes reactions. These methods typically involve the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. While direct synthesis from this compound would require prior modification, its derivatives can serve as key precursors. The synthesis of various substituted quinolines often relies on the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from aniline derivatives. nih.gov The bromo substituent can also be a handle for further functionalization of the resulting quinoline ring system. researchgate.netsemanticscholar.orgorganic-chemistry.org

Indoles: Indole (B1671886) synthesis can be achieved through various methods starting from aniline derivatives. For example, the Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone. This compound can be converted to the corresponding hydrazine, which can then undergo cyclization to form an indole ring. Another approach is the palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by cyclization to the indole. nih.gov

Pyridines: The synthesis of pyridines can be more complex and may involve multi-step sequences. However, aniline derivatives can be incorporated into pyridine (B92270) ring systems through various condensation and cyclization strategies. organic-chemistry.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. While not a direct application, derivatives of this compound could potentially be integrated into such synthetic routes. google.com

Table 2: Heterocyclic Systems Derived from Aniline Precursors

| Heterocycle | General Synthetic Strategy | Key Reaction |

| Quinolines | Condensation and cyclization of aniline derivatives | Friedländer Synthesis, Combes Synthesis, Electrophilic Cyclization |

| Indoles | Cyclization of aniline derivatives | Fischer Indole Synthesis, Palladium-catalyzed cyclization |

| Pyridines | Condensation and cyclization reactions | Hantzsch Pyridine Synthesis |

The unique combination of functional groups in this compound makes it a valuable precursor for creating advanced organic scaffolds used in chemical biology. These scaffolds serve as the core structures for developing molecules that can probe biological systems, modulate protein function, or act as delivery vehicles. The methoxyethoxy side chain can influence the solubility and pharmacokinetic properties of the final compounds, which is a critical aspect in the design of biologically active molecules. The bromo and amino groups provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Development of Chemical Probes and Ligands for Molecular Research

The ability to synthesize complex and diverse molecules from this compound extends to the development of specialized tools for molecular research, such as chemical probes and ligands.

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. The rational design of these probes often starts with a scaffold that can be readily functionalized. nih.gov this compound provides such a scaffold. The amino group can be used to attach reporter groups, such as fluorophores or affinity tags, while the bromo group allows for the introduction of reactive groups for covalent labeling or for diversifying the core structure to optimize binding affinity and selectivity. The methoxyethoxy group can be modified to fine-tune the probe's physical properties, such as its water solubility and membrane permeability.

Beyond its applications in the life sciences, the structural features of this compound also lend themselves to materials science research. The aniline moiety is a common component of conducting polymers and other functional materials. The bromo and amino groups can be used as polymerization sites or as points for grafting the molecule onto surfaces or into polymer backbones. The methoxyethoxy side chain can influence the processing and properties of the resulting materials, such as their solubility, thermal stability, and self-assembly behavior. While specific examples utilizing this compound were not found, the general utility of substituted anilines as monomers is well-documented.

Contributions to Methodological Advancements in Synthetic Chemistry

A comprehensive review of scientific literature and patent databases reveals that while this compound is classified as a versatile building block for organic synthesis, specific studies detailing its role in the development of new synthetic methodologies are not presently available.

The structure of this compound, featuring a bromo-substituted aromatic ring and a primary amine, suggests its potential utility in a variety of well-established and powerful cross-coupling reactions that have been central to methodological advancements in chemistry. These include, but are not limited to, Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, where the carbon-bromine bond can be functionalized to create new carbon-carbon and carbon-heteroatom bonds. The aniline moiety can also participate in a range of reactions, including diazotization and amide bond formations.

However, published research to date appears to focus on the application of this and similar bromoaniline derivatives as intermediates in the synthesis of specific, complex target molecules, such as pharmaceuticals or materials, rather than its use as a model substrate to establish novel, broadly applicable synthetic protocols.

Consequently, there are no specific research findings or data tables to present regarding the direct contributions of this compound to methodological advancements in synthetic chemistry. Further research may explore its potential in this capacity, leveraging its unique combination of functional groups.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique atom within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-4-(2-methoxyethoxy)aniline provides critical information about the number of different types of protons and their neighboring environments. The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at C2, being ortho to the bromine atom, would likely appear as a doublet. The proton at C6, situated between the amino and ether groups, would also present as a doublet, while the proton at C5 would likely be a doublet of doublets due to coupling with the protons at C2 and C6. The protons of the methoxyethoxy side chain would exhibit characteristic shifts, with the methoxy (B1213986) group appearing as a singlet and the two methylene (B1212753) groups appearing as triplets. The amino group protons would typically be observed as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the bromine (C3) would be expected at a lower field, while the carbon attached to the amino group (C1) would be at a higher field. The carbons of the methoxyethoxy group would appear in the aliphatic region of the spectrum.

| ¹H NMR Data | ¹³C NMR Data |

| Data not available | Data not available |

Advanced NMR Techniques for Comprehensive Structural Confirmation (e.g., 2D NMR)

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the substitution pattern on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxyethoxy group would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage would produce a strong absorption band in the region of 1050-1250 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

| IR Spectroscopy Data |

| Data not available |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₉H₁₂BrNO₂, the calculated monoisotopic mass is approximately 245.0051 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| HRMS Data |

| Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

While GC-MS is a standard and powerful technique for confirming the identity and purity of organic compounds, no specific GC-MS analysis data, including retention times and mass fragmentation patterns, has been reported for this compound in peer-reviewed literature. In principle, a GC-MS analysis would provide the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the cleavage of the ether linkage, the bromine-carbon bond, and other characteristic fragmentations of the aniline (B41778) structure. However, without experimental data, a detailed discussion remains speculative.

Chromatographic Methods for Purity Assessment in Research (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to assess the purity of chemical compounds in research and industrial settings. These methods can separate the target compound from impurities, and the area of the peak corresponding to the compound can be used to quantify its purity. For this compound, specific methods detailing the column type, mobile phase or carrier gas, flow rate, and detector response have not been described in scientific publications. Consequently, there are no publicly available chromatograms or validated methods for the purity assessment of this specific aniline derivative.

Theoretical and Computational Investigations of 3 Bromo 4 2 Methoxyethoxy Aniline

Electronic Structure and Molecular Orbital Theory Studies

Understanding the electronic properties of 3-Bromo-4-(2-methoxyethoxy)aniline is fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the ground-state electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information could be derived.

Key ground-state properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

For illustrative purposes, a hypothetical data table of DFT-calculated properties for this compound is presented below. It is important to reiterate that these are representative values and not based on actual published research for this specific compound.

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Overall stability of the molecule |

| HOMO Energy | -Y eV | Energy of the highest energy electrons, related to ionization potential |

| LUMO Energy | -Z eV | Energy of the lowest energy empty orbital, related to electron affinity |

| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and electronic excitation energy |

| Dipole Moment | D Debyes | Measure of the molecule's overall polarity |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are necessary. TD-DFT is used to investigate the electronic excited states of molecules, providing insights into their absorption and emission spectra.

A TD-DFT analysis would predict the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. This information is crucial for understanding the molecule's color and its potential applications in areas such as dyes, sensors, or photochemistry. The results would typically be presented in a table summarizing the key electronic transitions.

Reactivity Predictions and Mechanistic Insights through Computational Methods

Computational methods can also be employed to predict how this compound will behave in chemical reactions.

Computational Studies on Reaction Pathways and Intermediate Stabilization

By mapping out the potential energy surface of a reaction involving this compound, computational chemists can identify the most likely reaction pathways. This involves calculating the energies of reactants, products, and any intermediates that may form. The relative energies of these species provide insight into the thermodynamics of the reaction. For example, in a substitution reaction, calculations could determine whether the reaction is likely to proceed and which isomer would be the major product.

Transition State Analysis for Elucidating Reaction Mechanisms

To understand the kinetics of a reaction, it is essential to locate the transition state—the highest energy point along the reaction pathway. Transition state analysis provides the activation energy, which is a key determinant of the reaction rate. By characterizing the geometry and vibrational frequencies of the transition state, researchers can confirm the nature of the reaction mechanism.

Conformation Analysis and Molecular Dynamics Simulations

The flexible (2-methoxyethoxy) side chain of this compound suggests that the molecule can adopt multiple conformations.

A thorough conformational analysis would involve systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. This would identify the low-energy, and therefore most populated, conformations of the molecule.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes its shape in different environments, such as in various solvents or at different temperatures. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies in Scaffold Design (as a computational methodology)

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of computational drug design, aiming to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. drugdesign.orgneovarsity.orgnih.gov This approach is particularly valuable in the early stages of drug discovery for designing new molecules, predicting their efficacy, and optimizing lead compounds. drugdesign.orgyoutube.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov To establish this relationship, a QSAR study involves several key steps:

Data Set Assembly: A collection of compounds with a common structural scaffold and known biological activities (e.g., IC₅₀ values) is gathered. drugdesign.org This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. drugdesign.orgyoutube.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be classified by their dimensionality:

1D Descriptors: Based on the chemical formula, such as molecular weight and logP (lipophilicity). neovarsity.org

2D Descriptors: Derived from the 2D structure, including topological indices and molecular fingerprints. neovarsity.orgnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric fields (shape) and electrostatic fields. nih.govdrugdesign.org

Model Building: Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking the most relevant descriptors to the biological activity. youtube.commdpi.com

Model Validation: The model's robustness and predictive ability are rigorously tested using the external test set and statistical metrics like the coefficient of determination (R²) and cross-validated R² (Q²). mdpi.comnih.gov

In the context of this compound, the aniline (B41778) core represents a versatile scaffold. A QSAR study could be employed to guide the design of new derivatives with enhanced activity for a specific biological target. For instance, if this scaffold were identified as a starting point for developing a new class of enzyme inhibitors, a QSAR model could elucidate which substitutions on the aniline ring are most favorable for activity.

The process known as "scaffold hopping" is an advanced application of these principles, where computational methods are used to identify new core structures (scaffolds) that can mimic the shape and pharmacophoric features of a known active molecule but possess a different chemical backbone. researchgate.netresearchgate.netsci-hub.st This is useful for overcoming issues with existing scaffolds, such as poor metabolic stability or intellectual property limitations. researchgate.net A 3D-QSAR model, which considers the three-dimensional fields of the molecules, is particularly adept at facilitating scaffold hopping. nih.govsci-hub.st

To illustrate, a hypothetical QSAR dataset for a series of aniline derivatives targeting a protein kinase could be constructed. The model might reveal that specific electrostatic and steric properties are crucial for binding.

Hypothetical QSAR Data for Aniline Derivatives

| Compound ID | Scaffold | R1 | R2 | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted pIC₅₀ |

| 1 | Aniline | H | H | 93.13 | 0.90 | 4.5 |

| 2 | Aniline | Br | H | 172.03 | 1.95 | 5.2 |

| 3 | Aniline | H | OCH₃ | 123.15 | 1.05 | 4.8 |

| 4 | Aniline | Br | OCH₂CH₂OCH₃ | 262.12 | 2.10 | 5.8 |

| 5 | Aniline | Cl | OCH₂CH₂OCH₃ | 217.67 | 1.85 | 5.6 |

| 6 | Aniline | F | OCH₂CH₂OCH₃ | 201.22 | 1.60 | 5.4 |

This table demonstrates how descriptors for this compound (Compound 4) and its analogs would be used to build a model that predicts biological activity (pIC₅₀). Such a model could guide the synthesis of novel, potentially more potent inhibitors by suggesting modifications to the scaffold. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules with high accuracy. nih.govnih.govd-nb.info These predictions are invaluable for structure elucidation, especially for novel compounds, and for interpreting complex experimental spectra. d-nb.info

Prediction of NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. nih.gov The most common approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The process typically involves:

Optimizing the 3D geometry of the molecule to find its lowest energy conformation.

Performing a GIAO-DFT calculation on the optimized structure to compute the nuclear magnetic shielding tensors for each atom. nih.gov

Converting the calculated shielding tensors into chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, a DFT calculation could provide a complete set of predicted ¹H and ¹³C chemical shifts. These theoretical values can aid in the assignment of signals in an experimental spectrum and confirm the molecular structure. The accuracy of modern DFT methods, often combined with deep learning approaches, can be very high, with errors in predicted ¹³C shifts often falling within a few ppm of experimental values. nih.govnih.gov Substituent effects, which can be complex in polysubstituted benzenes, are well-handled by these calculations. researchgate.netchemrxiv.org

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹³C NMR Predictions (in CDCl₃, referenced to TMS)

| Atom | Predicted Chemical Shift (ppm) | Annotation |

|---|---|---|

| C1 (C-NH₂) | 140.1 | Carbon attached to the amino group, deshielded. |

| C2 | 116.5 | ortho to NH₂, shielded by electron donation. |

| C3 (C-Br) | 113.8 | Carbon attached to bromine, influenced by halogen and NH₂ groups. |

| C4 (C-O) | 148.2 | Carbon attached to the ether oxygen, strongly deshielded. |

| C5 | 119.7 | meta to NH₂, influenced by adjacent ether linkage. |

| C6 | 115.9 | ortho to NH₂, shielded by electron donation. |

| C7 (O-CH₂) | 69.5 | Methoxyethoxy side chain. |

| C8 (CH₂-O) | 71.0 | Methoxyethoxy side chain. |

¹H NMR Predictions (in CDCl₃, referenced to TMS)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 6.85 | d | 1H |

| H-5 | 6.90 | dd | 1H |

| H-6 | 6.70 | d | 1H |

| NH₂ | 3.80 | s (broad) | 2H |

| H-7 | 4.10 | t | 2H |

| H-8 | 3.75 | t | 2H |

Prediction of IR Frequencies:

DFT calculations are also highly effective for predicting vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.govnih.gov After optimizing the molecular geometry, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies (in cm⁻¹). dtic.mil

It is common practice to apply a scaling factor to the calculated frequencies, as theoretical calculations often overestimate vibrational energies due to the harmonic oscillator approximation. nih.gov The predicted spectrum for this compound would show characteristic peaks for the different functional groups present in the molecule. For example, aromatic C-H stretches are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. orgchemboulder.com The C-O ether stretches and N-H stretches of the aniline group would also have distinct, predictable frequencies. researchgate.net

Hypothetical Predicted IR Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450, 3360 | N-H stretching | Primary Amine (Aniline) |

| 3080 | Aromatic C-H stretching | Substituted Benzene (B151609) |

| 2950, 2880 | Aliphatic C-H stretching | Methoxyethoxy side chain |

| 1610, 1505 | C=C stretching | Aromatic Ring |

| 1240 | Aryl-O stretching | Aryl Ether |

| 1120 | Aliphatic C-O-C stretching | Ether |

| 650 | C-Br stretching | Bromo-aromatic |

These computational tools provide a powerful, non-experimental means to investigate the fundamental properties of this compound. They enable a deep understanding of its electronic structure and how this structure translates into predictable chemical and physical behaviors.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing substituted anilines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. nih.gov Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to 3-Bromo-4-(2-methoxyethoxy)aniline.

Key areas for exploration include:

Green Chemistry Approaches: Investigating catalyst- and solvent-free reaction conditions, similar to methods developed for other aniline (B41778) derivatives, could lead to more sustainable processes. nih.gov The use of recyclable catalysts and aqueous reaction media should be a primary focus.

Chemoenzymatic Synthesis: The application of enzymes, such as nitroreductases, offers a highly selective and low-energy alternative to traditional chemical reductions of corresponding nitroaromatics. acs.org Developing a chemoenzymatic route could significantly improve the sustainability of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. This approach has been successfully used for the synthesis of other anilines. acs.org

Direct C-H Functionalization: Exploring the direct introduction of the bromo or methoxyethoxy group onto an aniline precursor through C-H activation would represent a significant step forward in atom economy.

Expanded Applications in Advanced Organic Synthesis and Materials Design

The inherent functionalities of this compound make it a promising building block for a wide range of advanced materials and complex organic molecules. While bromoanilines are known precursors for dyes, pigments, pharmaceuticals, and agrochemicals, the specific contributions of the methoxyethoxy group remain largely unexplored. chemicalbook.comchemicalbook.comchemicalbook.com

Future research should focus on:

Pharmaceutical and Agrochemical Scaffolds: The compound's structure could be a key component in the synthesis of novel bioactive molecules. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures. chemicalbook.com The methoxyethoxy group may enhance solubility and bioavailability.

Organic Electronics: Halogenated anilines have been investigated for their use in conducting polymers. capes.gov.br The potential of this compound as a monomer for the synthesis of novel semiconducting polymers with tailored electronic properties warrants investigation.

Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond donors (amine) and acceptors (ether oxygens), along with the potential for halogen bonding (bromine), makes this molecule an excellent candidate for the design of complex supramolecular assemblies and functional crystalline materials.

Sensors and Probes: Schiff base derivatives of bromoanilines have shown promise as chemosensors for metal cations. acs.org The development of fluorescent probes based on this compound for the detection of specific analytes is a viable research direction.

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for its rational application. While standard spectroscopic techniques like IR and NMR are fundamental, more advanced methods can provide deeper insights.

Prospective studies should include:

Comprehensive Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous signal assignment. The chemical shifts in ¹H NMR for the amine protons are expected between 0.5-5.0 ppm, while the aromatic protons will be influenced by the substitution pattern. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for a primary amine around 3300-3500 cm⁻¹, and C-N stretching absorptions for an aromatic amine in the 1200-1350 cm⁻¹ region. libretexts.orglibretexts.org

UV-Visible Spectroscopy: The interaction of the nitrogen lone pair with the aromatic pi-system is expected to shift the absorption maximum to longer wavelengths compared to benzene (B151609). libretexts.org

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT studies can predict molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic properties, providing a theoretical framework to complement experimental data. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the methoxyethoxy chain and its interactions with solvents or biological macromolecules.

Exploration of New Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dictated by the interplay of its functional groups. Future research should aim to uncover novel transformations and catalytic applications.

Key areas for investigation include:

Catalytic Cross-Coupling Reactions: While the bromine atom is a well-established site for cross-coupling, the development of new catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions is an ongoing pursuit. chemicalbook.com

Directed Ortho-Metalation (DoM): The potential for the methoxyethoxy group to direct ortho-lithiation or other metalation reactions could provide a regioselective pathway to further functionalize the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic substitution reactions, guided by the combined electronic effects of the substituents, is needed. The bromine atom also allows for nucleophilic aromatic substitution under specific conditions. chemicalbook.com

Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. mdpi.com Investigating the photoredox-catalyzed transformations of this compound could lead to the discovery of novel reaction pathways.

Q & A

What are the common synthetic routes for 3-Bromo-4-(2-methoxyethoxy)aniline?

Basic

The synthesis typically involves three key steps:

Bromination : Introduce a bromine atom at the 3-position of a phenolic precursor (e.g., 4-hydroxyacetophenone) using brominating agents like N-bromosuccinimide (NBS) or elemental bromine .

Methoxyethoxy Group Introduction : Perform nucleophilic substitution or coupling reactions to attach the 2-methoxyethoxy group. For example, methoxide-bromide exchange or alkylation with 2-methoxyethyl halides .

Reduction : Reduce the nitro or ketone intermediate to the aniline derivative using catalytic hydrogenation (e.g., Pd/C or Raney Ni) or chemical reductants like LiAlH₄ .

Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side reactions such as over-bromination or ether cleavage .

How is the purity and structure of this compound characterized?

Basic

Characterization involves:

- LCMS/HPLC : Retention times (e.g., 0.83–1.40 minutes under SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 236–362 [M+H]⁺) confirm molecular weight and purity .

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments (e.g., methoxyethoxy protons at δ ~3.4–4.2 ppm) .

- Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₂BrNO₂) .

Best Practice : Cross-validate data with synthetic intermediates (e.g., boronic esters or iodinated precursors) to resolve ambiguities .

What challenges arise in the catalytic hydrogenation of intermediates during synthesis?

Advanced

Challenges include:

- Catalyst Poisoning : Amine groups can deactivate Pd/C or other catalysts. Mitigate by using acid additives (e.g., HCl in 1,4-dioxane) to protonate the amine .

- By-Product Formation : Over-reduction of methoxyethoxy groups may occur. Control via low hydrogen pressure (1–3 atm) and short reaction times .

- Scale-Up Issues : Heterogeneous catalysis may require optimized stirring rates to ensure uniform hydrogen distribution .

Methodological Solution : Use pre-reduced catalysts (e.g., Pd black) or switch to transfer hydrogenation with ammonium formate .

How can reaction yields be optimized in cross-coupling reactions involving this compound?

Advanced

Optimization strategies:

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with phosphine ligands (e.g., XPhos or SPhos) to enhance coupling efficiency. For example, Suzuki-Miyaura reactions with boronic acids achieve >90% yield with 2 mol% Pd .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane or DMF) improve solubility of aryl halides and boronic acids .

- Temperature Control : Maintain 100–110°C for aryl iodide couplings to balance reactivity and decomposition .

Case Study : A Pd-catalyzed coupling with 2,3-dimethoxyphenylboronic acid achieved 58% yield under nitrogen at 100°C .

What are the applications of this compound in pharmaceutical intermediates?

Advanced

this compound serves as:

- Kinase Inhibitor Precursor : Used in synthesizing trifluoromethyl-substituted anilines for targeting tyrosine kinases .

- Agrochemical Intermediates : Functionalized to introduce pyrimidine or oxazole moieties for herbicidal activity .

- Boronic Acid Derivatives : Converted to pinacol boronate esters for use in PROTACs (proteolysis-targeting chimeras) .

Example : A boronate intermediate (C₁₈H₂₄BF₃NO₄) was synthesized for high-throughput screening in cancer drug discovery .

How to handle contradictions in spectroscopic data during characterization?

Advanced

Address discrepancies via:

- Multi-Technique Validation : Combine LCMS (m/z accuracy ±0.1 Da), ¹H/¹³C NMR, and IR (e.g., C-N stretches at ~1250 cm⁻¹) to confirm structural assignments .

- Reference Standards : Compare retention times and spectral data with synthesized intermediates (e.g., iodinated or Boc-protected derivatives) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or LCMS fragmentation patterns .

Case Study : An unexpected m/z 362 [M+H]⁺ peak was resolved as a mono-iodinated by-product via HPLC spiking with authentic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.